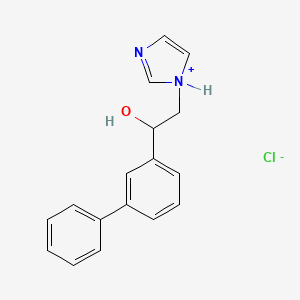
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is a chemical compound that features a biphenyl group attached to an imidazole ring via a hydroxyethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride typically involves the reaction of 3-biphenylcarboxaldehyde with imidazole in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.
化学反应分析
Types of Reactions
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2-(4-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- N-(2-(2-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- N-(2-(3-Biphenylyl)-2-methoxyethyl)imidazole hydrochloride
Uniqueness
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is unique due to the specific positioning of the biphenyl group and the hydroxyethyl linker. This configuration can influence its binding affinity and specificity towards certain molecular targets, making it distinct from other similar compounds.
属性
CAS 编号 |
73932-31-7 |
|---|---|
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC 名称 |
2-(1H-imidazol-1-ium-1-yl)-1-(3-phenylphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(12-19-10-9-18-13-19)16-8-4-7-15(11-16)14-5-2-1-3-6-14;/h1-11,13,17,20H,12H2;1H |
InChI 键 |
UAPRRFNWLWPNDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


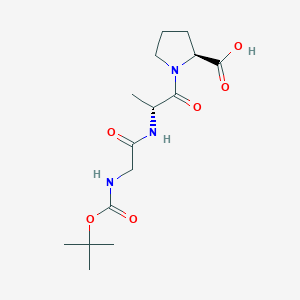
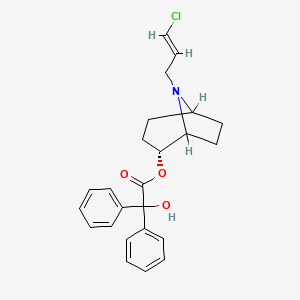
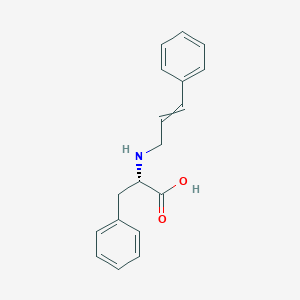


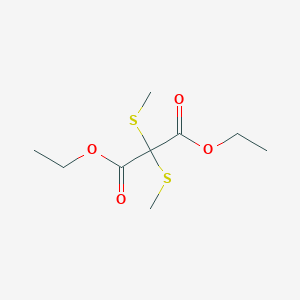
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)


![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)

